Difenopenten

Description

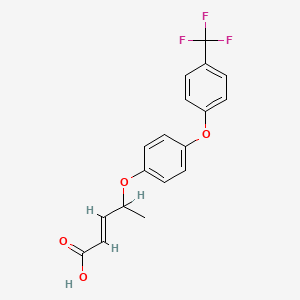

Difenopenten is a synthetic herbicide classified under phenoxy acid derivatives. Its systematic name is (E)-4-[4-(4-trifluoromethylphenoxy)phenoxy]-2-pentenoic acid (ANSI K62.241-1980) . It functions primarily as a selective herbicide, targeting broadleaf weeds and grasses by mimicking plant auxins, leading to uncontrolled growth and eventual plant death. Structurally, it features a phenoxy-phenoxy backbone with a pentenoic acid chain and a trifluoromethyl substituent, which enhances its stability and bioactivity .

Properties

CAS No. |

81416-44-6 |

|---|---|

Molecular Formula |

C18H15F3O4 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

(E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |

InChI |

InChI=1S/C18H15F3O4/c1-12(2-11-17(22)23)24-14-7-9-16(10-8-14)25-15-5-3-13(4-6-15)18(19,20)21/h2-12H,1H3,(H,22,23)/b11-2+ |

InChI Key |

ZJXKMHFMOPXCOJ-BIIKFXOESA-N |

SMILES |

CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Isomeric SMILES |

CC(/C=C/C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

CC(C=CC(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structurally Similar Compounds

Difenopenten belongs to the diphenyl ether and phenoxy acid herbicide families. Its closest analogs include:

- Diclofop (2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid)

- Fluazifop ((±)-2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid)

- Clomeprop (2-(2,4-dichlorophenoxy)propionanilide)

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Research Findings

Molecular dynamics simulations suggest its binding energy (-9.2 kcal/mol) exceeds that of diclofop (-7.8 kcal/mol), correlating with higher endocrine disruption risk .

Structural Determinants of Activity: The trifluoromethyl group in this compound enhances lipid solubility, improving cellular uptake compared to chlorine-substituted analogs like diclofop . The pentenoic acid chain increases conformational flexibility, allowing stronger interactions with auxin receptors and TH transport proteins .

Environmental Persistence: this compound’s half-life in soil (30–60 days) is longer than diclofop (15–20 days), likely due to its stable CF₃ group .

Mechanistic Divergences Among Analogs

- Auxin Mimicry vs. Enzyme Inhibition: While this compound and 2,4-D act via auxin mimicry, fluazifop targets acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis .

- TH Pathway Specificity: this compound uniquely disrupts TH transport proteins, whereas diclofop primarily affects biosynthesis enzymes like thyroid peroxidase .

Implications for Agricultural and Environmental Use

- Selectivity: this compound’s trifluoromethyl group improves crop selectivity in cereals compared to non-selective 2,4-D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.